4-(4-Phenoxybenzoyl)isoquinoline
Overview
Description
4-(4-Phenoxybenzoyl)isoquinoline is a compound that has been studied for its various properties . It is a complex molecule that combines the structures of phenoxybenzoyl and isoquinoline .
Synthesis Analysis
The synthesis of 4-(4-Phenoxybenzoyl)isoquinoline and its analogues has been a subject of research. Various synthesis protocols have been reported, including classical synthesis protocols and transition metal catalyzed reactions . A review paper discusses recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Molecular Structure Analysis
The molecular structure of 4-(4-Phenoxybenzoyl)isoquinoline is characterized by the fusion of a benzene ring with a pyridine ring, forming a benzo[c]pyridine structure . The compound has a molecular weight of 325.36 and a molecular formula of C22H15NO2 .Chemical Reactions Analysis
The chemical reactions involving 4-(4-Phenoxybenzoyl)isoquinoline are complex and involve multiple steps. One study discusses the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene .Scientific Research Applications
Synthesis and Chemical Properties
BF3-Promoted Synthesis : A novel method for synthesizing diarylhexahydrobenzo[f]isoquinoline, which includes 4-(4-phenoxybenzoyl)isoquinoline derivatives, has been developed using boron trifluoride etherate. This process involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, broadening the scope of applications for these compounds (Chang et al., 2010).
Crystal Structure Analysis : The crystal structures of isoquinoline compounds, including derivatives like 4-(4-phenoxybenzoyl)isoquinoline, have been determined, providing insights into their molecular interactions and bonding characteristics (Gotoh & Ishida, 2015).
Electroluminescence and Photophysical Properties : Research on π-conjugated imidazole–isoquinoline derivatives, which include 4-(4-phenoxybenzoyl)isoquinoline, has revealed their highly fluorescent properties and potential use in electroluminescent devices. These studies explore their photophysical, electrochemical, and thermal properties (Nagarajan et al., 2014).
Synthesis and Antifungal Activity : Research has shown that certain 4-(4-phenoxybenzoyl)isoquinoline derivatives exhibit antifungal activity. The synthesis methods for these compounds have been explored, indicating potential applications in antifungal treatments (Surikova et al., 2011).
Biomedical Research
Antitumor Activity : Isoquinoline derivatives, including 4-(4-phenoxybenzoyl)isoquinoline, have been studied for their antitumor properties. Some of these compounds have shown significant cytotoxicity against tumor cell lines, indicating their potential in cancer therapy (Houlihan et al., 1995).
Topoisomerase Inhibitors : Compounds derived from isoquinolines, such as 4-(4-phenoxybenzoyl)isoquinoline, have been identified as potent dual topoisomerase I/II inhibitors. This discovery opens up new avenues for the development of therapeutic agents targeting topoisomerases (Wu et al., 2016).
Adenosine Receptor Antagonists : Studies have shown that isoquinoline derivatives, including 4-(4-phenoxybenzoyl)isoquinoline, can act as antagonists for adenosine receptors. This suggests potential applications in conditions where modulation of adenosine receptor activity is beneficial (van Muijlwijk-Koezen et al., 2000).
Safety And Hazards
Future Directions
Recent research has focused on the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of benzimidazo[2,1-a]isoquinolines . Emphasis is also placed on green methods that support contemporary environmental and safety improvements .
properties
IUPAC Name |
isoquinolin-4-yl-(4-phenoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-6-4-5-9-20(17)21)16-10-12-19(13-11-16)25-18-7-2-1-3-8-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKGCNMYMMFQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271630 | |
Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenoxybenzoyl)isoquinoline | |
CAS RN |
1187165-82-7 | |
Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinyl(4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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